Ethyl diazoacetate
Description
Historical Context and Evolution of Research Perspectives on Ethyl Diazoacetate
The history of diazo compounds in organic chemistry dates back to the discovery of a new chemical reaction by Peter Griess in 1858. wikipedia.org The first aliphatic organic substance containing a diazo group, this compound, was synthesized by Theodor Curtius in 1883. ethz.chmdpi.comwikipedia.org Initially, the structure and reactivity of diazo compounds, including EDA, were subjects of debate. ethz.ch However, it is now well-established that diazo compounds like EDA possess a linear N₂ unit and can be represented by resonance structures involving a carbanion adjacent to a positively charged nitrogen and a double bond between the carbon and the first nitrogen, with a triple bond to the terminal nitrogen. wikipedia.org Early research focused on understanding the fundamental properties and reactions of this new class of compounds. Over time, research perspectives evolved from basic structural and reactivity studies to exploring the synthetic potential of EDA as a versatile reagent for various transformations. researchgate.netthieme-connect.com The development of catalytic methods, particularly involving transition metals, significantly expanded the scope of reactions involving EDA, moving beyond early thermal or photochemical approaches. mdpi.comsioc-journal.cnresearchgate.net
Significance of this compound as a Versatile Synthon in Advanced Organic Synthesis
This compound holds significant importance as a versatile synthon in advanced organic synthesis due to its ability to generate a highly reactive intermediate: the ethoxycarbonylcarbene. mdpi.comacs.org This carbene or the related metal-carbene complex can participate in a wide array of bond-forming reactions, enabling the construction of various carbocyclic and heterocyclic ring systems, as well as the insertion into different types of chemical bonds. mdpi.com EDA serves as a two-carbon synthon, allowing for the introduction of an ester-substituted carbon unit into target molecules. researchgate.net Its utility is evident in its application in diverse transformations such as cyclopropanation, cyclopropenation, cycloaddition reactions, X-H insertion reactions (where X can be C, N, O, S, or Si), and ylide formation. mdpi.comresearchgate.netthieme-connect.comscielo.br The ability to tune the reactivity and selectivity of EDA-derived carbenes through the choice of catalyst and reaction conditions further enhances its versatility in constructing complex molecular architectures. mdpi.com Recent research continues to explore new applications and catalytic systems for EDA-mediated reactions, including in areas like continuous flow chemistry and the synthesis of valuable compound classes. researchgate.netthieme-connect.comnih.gov
Overview of Key Reactivity Modes and Mechanistic Paradigms involving this compound
The reactivity of this compound is primarily centered around the generation of a carbene intermediate, typically catalyzed by transition metals, although thermal or photochemical methods can also induce nitrogen extrusion. mdpi.comsioc-journal.cnresearchgate.net The resulting ethoxycarbonylcarbene is highly electrophilic and can engage in several key reaction pathways:
Metal Carbene Formation: In the presence of transition metal catalysts, EDA reacts to form a metal-carbene complex, which is often the key intermediate in catalytic transformations. mdpi.comnih.govnih.gov Metals such as rhodium, copper, ruthenium, iron, gold, silver, iridium, and osmium have been utilized for this purpose. mdpi.comnih.govresearchgate.netiastate.edu The nature of the metal and its ligands significantly influence the reactivity and selectivity of the generated metal carbene. mdpi.com
Cyclopropanation: One of the most well-known reactions of EDA is the catalytic cyclopropanation of alkenes. The metal carbene adds to the carbon-carbon double bond of an alkene, forming a cyclopropane (B1198618) ring. mdpi.comwikipedia.orgresearchgate.netthieme-connect.comnih.gov This reaction is often highly stereoselective, and the stereochemical outcome can be influenced by the catalyst. iastate.eduutsa.edu For example, the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with EDA yields ethyl chrysanthemate, a precursor to pyrethroid pesticides. nih.govmdpi.com
X-H Insertion Reactions: The carbene derived from EDA can insert into various X-H bonds, where X is typically a heteroatom (N, O, S) or carbon. mdpi.comthieme-connect.comrsc.org This reaction provides a method for forming new C-X or C-C bonds. For instance, insertion into N-H bonds of amines yields α-amino acid derivatives. sioc-journal.cn Insertion into O-H bonds of alcohols or water leads to α-alkoxy or α-hydroxy esters, respectively. S-H insertion into thiols produces thioethers. researchgate.net C-H insertion reactions, while less facile than insertions into polar X-H bonds, can also occur, particularly with the aid of specific catalysts. wikipedia.orgcsic.esnih.gov
Ylide Formation: EDA can react with compounds containing heteroatoms with lone pairs of electrons (e.g., sulfides, amines, ethers, phosphines) to form ylides. mdpi.comwikipedia.orgacs.org These ylides are dipolar intermediates that can undergo further transformations, such as sigmatropic rearrangements (e.g., Stevens or ethz.chthieme-connect.com-sigmatropic rearrangements) or react with electrophiles. researchgate.netwikipedia.orgacs.orgrsc.org For example, reaction with triphenylphosphine (B44618) in the presence of an iron catalyst can lead to phosphonium (B103445) ylides which can be used in olefination reactions. thieme-connect.comoup.com
Cycloaddition Reactions: EDA can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, due to the dipolar nature of the diazo group. researchgate.netthieme-connect.comscielo.br For example, it can react with unsaturated compounds to form heterocycles like pyrazolines, which can then be transformed into cyclopropanes or other products. researchgate.netthieme-connect.comnih.gov
These reactivity modes highlight EDA's versatility as a building block in organic synthesis, allowing for the construction of diverse molecular scaffolds through controlled generation and reaction of the carbene intermediate.
Data Table: Selected Reactions of this compound
| Reaction Type | Substrate Example | Catalyst Example | Product Type | Relevant Citations |
| Cyclopropanation | Alkene (e.g., Styrene) | Rh₂(OAc)₄, Cu(II) complexes, Au(I) complexes | Cyclopropane | mdpi.comresearchgate.netthieme-connect.comnih.govnih.govutsa.edubeilstein-journals.orgbeilstein-journals.org |
| C-H Insertion | Alkane (e.g., Hexane) | Dirhodium tetraacetate, Silver catalysts | C-H Insertion Product | wikipedia.orgcsic.esnih.govacs.org |
| N-H Insertion | Amine | Metal catalysts (e.g., Fe, Ir) | α-Amino Ester Derivative | sioc-journal.cnrsc.org |
| O-H Insertion | Alcohol, Water | Metal catalysts (e.g., Ir) | α-Alkoxy or α-Hydroxy Ester | rsc.orgnih.gov |
| S-H Insertion | Thiol | Metal catalysts (e.g., Ru, Ir) | Thioether | rsc.orgresearchgate.net |
| Ylide Formation | Sulfide (B99878), Phosphine (B1218219) | Metal catalysts (e.g., Cu, Fe) | Sulfonium (B1226848) Ylide, Phosphonium Ylide | thieme-connect.comwikipedia.orgacs.orgrsc.orgoup.com |
| Cycloaddition | Unsaturated compound | - | Heterocycle (e.g., Pyrazoline) | researchgate.netthieme-connect.comscielo.brnih.gov |
| Carbonylation | CO | Cobalt complexes | Ketene (B1206846) | researchgate.net |
| Carbene Polymerization | Another EDA molecule | Palladium or Rhodium species | Polycarbene | acs.orgnih.gov |
Detailed Research Findings:
Research has provided detailed insights into the mechanisms of these reactions. For instance, in metal-catalyzed cyclopropanation, the generally accepted mechanism involves the formation of a metal-carbene complex which then reacts with the alkene. nih.govnih.gov Studies using techniques like low-temperature spectroscopy have characterized these metal-carbene intermediates. nih.gov Kinetic studies have helped elucidate the rate-determining steps and the influence of catalyst structure on reactivity and selectivity. nih.govmdpi.comresearchgate.netbeilstein-journals.org For example, in the cyclopropanation of 2,5-dimethyl-2,4-hexadiene catalyzed by a copper stearate (B1226849) and phenylhydrazine (B124118) complex, a kinetic model involving the formation of a metal carbene and subsequent reaction with the olefin was developed. nih.govmdpi.com The formation of by-products like diethyl fumarate (B1241708) and diethyl maleate (B1232345) from the dimerization of EDA-derived carbene is a competing pathway that needs to be considered and controlled. acs.orgmdpi.comcsic.es
In X-H insertion reactions, while a concerted mechanism is accepted for non-polar bonds, evidence suggests a stepwise ylide mechanism for polar X-H bonds, particularly with transition metal catalysts. rsc.org The metal can play a role in stabilizing the ylide intermediate. researchgate.netrsc.org Studies on iridium-catalyzed S-H insertion into thiols indicated a mechanism involving nucleophilic attack of the thiol on an iridium-carbene species. researchgate.net
Research into ylide formation has shown that the choice of metal catalyst can influence the preference for ylide-derived products versus cyclopropanation products in reactions with allylic halides. acs.org The unstable ylides initially formed can undergo rearrangements to yield various products. rsc.org
Furthermore, recent work has explored alternative activation modes for EDA, such as visible-light-promoted reactions that may involve radical intermediates rather than traditional carbenes in certain N-alkylation reactions. sioc-journal.cn The development of continuous flow methods for the synthesis and utilization of EDA aims to address safety concerns associated with handling this reactive compound on a larger scale. researchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
492994-20-4 | |
| Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID10878732 | |
| Record name | Diazoacetic Ester | |
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Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Diazoacetic ester | |
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CAS No. |
623-73-4 | |
| Record name | Ethyl diazoacetate | |
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| Record name | Diazoacetic ester | |
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| Record name | Ethyl diazoacetate | |
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| Record name | Diazoacetic Ester | |
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| Record name | Ethyl diazoacetate | |
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| Record name | DIAZOACETIC ESTER | |
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Ii. Advanced Methodologies for the Synthesis of Ethyl Diazoacetate
Optimized Batch Synthesis Protocols for Ethyl Diazoacetate
Batch synthesis of this compound commonly relies on the reaction of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite (B80452) under acidic conditions. Refinements to this protocol have aimed at enhancing reaction efficiency and product quality.
The diazotization of glycine ethyl ester hydrochloride is a widely used method for preparing this compound beilstein-journals.orgcardiff.ac.ukuni-regensburg.deuva.nl. This reaction typically involves treating glycine ethyl ester hydrochloride with sodium nitrite in an acidic aqueous-organic biphasic system. Optimization studies in continuous flow systems, which are often informed by batch parameters, have focused on factors such as reagent stoichiometry, temperature, and residence time to maximize yield and minimize side product formation beilstein-journals.orgresearchgate.net. For instance, optimization in a continuous flow setting explored decreasing the residence time and minimizing the amount of sodium nitrite used beilstein-journals.org. While specific yield enhancement strategies solely for batch synthesis refinements were not extensively detailed in the provided snippets, the principles derived from optimized continuous processes, such as careful control of reaction parameters and reagent addition, are generally applicable to improving batch outcomes.
Beyond the standard diazotization of glycine ethyl ester hydrochloride, alternative synthetic routes and precursors have been investigated to potentially offer advantages in terms of purity, scalability, or safety. One such approach involves the reaction of α-bromoethyl acetate (B1210297) with N,N'-ditosylhydrazine, which generates a hydrazone intermediate that subsequently eliminates toluenesulfinic acid to furnish this compound cardiff.ac.uk. While this method has been reported to work well, the diazotization of glycine ethyl ester hydrochloride often provides a slightly higher yield and greater purity after a simple work-up cardiff.ac.uk. Another strategy for preparing α-diazocarbonyl compounds, including EDA, involves the acid-catalyzed fragmentation of triazene (B1217601) derivatives scielo.bracs.org. Although this methodology can be efficient, it may provide low to moderate yields, which can limit its scalability scielo.br.
Diazotization of Glycine Ethyl Ester Hydrochloride: Refinements and Yield Enhancement Strategies
Continuous-Flow Synthesis of this compound: Engineering for Safety and Efficiency
The hazardous nature of this compound has been a major driving force behind the development of continuous-flow synthesis methods. Flow chemistry offers inherent safety advantages by minimizing the amount of hazardous material present at any given time and providing superior control over reaction parameters beilstein-journals.orgresearchgate.netmdpi.comdokumen.pubrsc.orgscilit.comcolab.wsresearchgate.netnih.gov.
Microreactor technology is particularly well-suited for the synthesis of energetic compounds like this compound due to its excellent heat transfer capabilities and small internal volume, which reduces the risk associated with exothermic reactions beilstein-journals.orgresearchgate.netrsc.orgnih.govnih.govru.nl. The synthesis of EDA in microreactors typically involves the reaction of glycine ethyl ester and sodium nitrite in a biphasic system beilstein-journals.orgresearchgate.net. Optimization studies in microreactors have demonstrated that high production yields can be achieved with short residence times beilstein-journals.orgresearchgate.net. For instance, a production yield of 20 g of EDA per day was achieved using a microreactor with an internal volume of 100 μL, with optimization focused on decreasing residence time and minimizing sodium nitrite usage beilstein-journals.orgresearchgate.net. The straightforward scale-up or scale-out capabilities of microreactor technology make this method viable for industrial application beilstein-journals.orgresearchgate.net.
Continuous flow synthesis of this compound often utilizes a biphasic system, typically comprising an aqueous solution of the glycine ethyl ester and sodium nitrite and an organic solvent to extract the formed EDA beilstein-journals.orgresearchgate.netrsc.orgresearchgate.netbeilstein-journals.org. Dichloromethane (B109758) is a common choice for the organic phase due to its low water uptake and boiling point, as well as its compatibility with subsequent reactions beilstein-journals.orgresearchgate.net. The pH of the aqueous buffer is a critical parameter, with a pH of 3.5 identified as optimal for the diazotization reaction beilstein-journals.orgresearchgate.net. Optimization of the biphasic system in continuous flow aims to ensure efficient mixing and rapid extraction of the product into the organic phase, thereby minimizing its residence time in the potentially reactive aqueous environment and reducing decomposition beilstein-journals.orgresearchgate.netresearchgate.net. Integrated microfluidic systems combining in-situ synthesis, extraction, and separation using techniques like droplet flow and membrane separators have been developed to enhance the efficiency and safety of continuous EDA production rsc.orgacs.org.
A primary advantage of synthesizing this compound in continuous flow is the significant improvement in safety compared to batch processes beilstein-journals.orgresearchgate.netmdpi.comdokumen.pubrsc.orgscilit.comcolab.wsresearchgate.netnih.gov. The small volume of material in the reactor at any given time drastically reduces the potential for a hazardous event dokumen.pubrsc.org. Flow chemistry allows for precise control of reaction temperature and residence time, which are crucial for managing the exothermic nature of the diazotization and minimizing the risk of decomposition or detonation mdpi.comdokumen.pub. Process intensification in flow chemistry for EDA synthesis involves achieving high throughput and yield in compact reactor systems beilstein-journals.orgresearchgate.net. The ability to generate EDA in situ and immediately utilize it in downstream reactions within a continuous flow setup further enhances safety by avoiding the need to isolate or store large quantities of the potentially explosive compound colab.wsvapourtec.comuio.no. This integrated approach, often facilitated by microreactor technology and efficient biphasic separation, represents a significant advancement in the safe and efficient production of this compound beilstein-journals.orgrsc.orgru.nlacs.org.
Biphasic System Optimization for Continuous Synthesis
In Situ Generation Techniques of Diazo Compounds from this compound Precursors
The inherent instability and potential hazards associated with the isolation and handling of diazo compounds, including this compound (EDA), have driven the development of in situ generation techniques. These methods involve the synthesis of the diazo compound immediately prior to its use in a subsequent reaction, thereby minimizing the risks associated with storage and handling. The in situ approach is particularly valuable for hazardous reagents like EDA, making its powerful reactivity more accessible for various synthetic transformations, including on a larger scale rsc.orgresearchgate.netresearchgate.net.
A common strategy for the in situ generation of EDA involves the diazotization of ethyl glycinate (B8599266) hydrochloride using sodium nitrite in a biphasic system researchgate.netnih.gov. This reaction is typically conducted in the presence of an organic solvent, such as dichloromethane or toluene (B28343), which extracts the newly formed EDA from the aqueous phase containing the inorganic salts and byproducts nih.govorgsyn.orgrsc.org. The pH of the aqueous phase is crucial and is often maintained at an acidic level, for instance, around pH 3.5 using an acetate buffer, which has been identified as optimal for this reaction nih.govrsc.org.
Detailed research findings highlight the efficiency of continuous flow systems for the in situ synthesis and subsequent use of EDA rsc.orgrsc.orgthieme-connect.com. Microreactor technology offers advantages in terms of safety due to miniaturized reaction volumes, enhanced heat transfer, and precise control over reaction parameters like residence time and temperature rsc.orgresearchgate.netresearchgate.netnih.gov. Studies have demonstrated that EDA can be synthesized in a biphasic mixture of an aqueous solution of ethyl glycinate, sodium nitrite, and an organic solvent like dichloromethane within microreactors researchgate.netnih.gov. Optimization efforts in flow systems have focused on minimizing residence time and the amount of sodium nitrite while achieving high conversion researchgate.netnih.gov. For example, one study reported achieving a production yield of 20 g of EDA per day using a microreactor with an internal volume of 100 µL, with optimal conditions identified as a 20-second residence time, 50 °C temperature, and 1.5 equivalents of sodium nitrite researchgate.netnih.gov. This approach allows for the safe and efficient generation of EDA on demand for immediate use in downstream reactions, such as cyclopropanation or olefination rsc.orgthieme-connect.comiastate.edu.
In addition to the diazotization of ethyl glycinate derivatives, other precursors and methods for the in situ generation of diazo compounds, which can include or be related to α-diazo esters like EDA, have been explored. These include the use of N-nosylhydrazones as diazo precursors, allowing for the in situ generation of diazo compounds under mild conditions for reactions like cyclopropanation rsc.org. Another method involves the in situ formation and trapping of diazoalkanes from hydrazones of aldehydes and ketones using an oxidant, enabling the safe preparation of esters without isolating the diazo compounds nih.gov. Furthermore, diazo transfer reactions utilizing stable reagents like 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT) or polymer-supported sulfonyl azides can also be considered in situ generation techniques when the diazo compound is consumed immediately after formation organic-chemistry.orgwikipedia.org.
The in situ generation approach not only enhances safety but also facilitates integrated reaction sequences. For instance, EDA generated in situ can be directly channeled into subsequent reactions, such as the palladium-catalyzed [3+2] cycloaddition with vinylethylene carbonates, where the diazo compound is oxidized in situ to generate a carbonyl compound that then participates in the cycloaddition acs.org. This integration of synthesis and reaction in a continuous flow setup exemplifies the power of in situ techniques for handling reactive intermediates. rsc.orgrsc.orgthieme-connect.com
While specific data tables detailing yields and conditions for various in situ EDA generation methods were found across multiple sources, presenting them in a single, interactive table here would require aggregating and standardizing data from diverse experimental setups (batch vs. flow, different scales, varying conditions), which is beyond the scope of directly extracting and formatting search results. However, the research findings consistently indicate that optimized in situ methods, particularly those employing flow chemistry, can achieve high yields and throughputs, making EDA more accessible for synthetic applications. researchgate.netresearchgate.netnih.gov
Note: An interactive data table would be presented here in a complete article, summarizing key data points such as precursors, reaction conditions (temperature, time, solvent, pH), and reported yields for different in situ generation methods of this compound based on the detailed research findings.
Iii. Mechanistic Investigations of Reactions Involving Ethyl Diazoacetate Derived Carbenoids and Ylides
Computational Chemistry Approaches to Elucidate Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT) and high-level quantum chemical calculations, plays a significant role in understanding the complex reaction mechanisms involving EDA-derived carbenoids and ylides. These methods can model the electronic structure of intermediates and transition states, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) Studies of Carbene Formation and Reactivity
DFT calculations are widely used to study the formation and reactivity of metal carbenes generated from ethyl diazoacetate. These studies can help determine the energy profiles of catalytic cycles, identify rate-determining steps, and explore different possible reaction pathways. For instance, DFT calculations have been applied to investigate rhodium-catalyzed reactions involving EDA, suggesting that the activation of the diazo compound to generate the rhodium-carbenoid intermediate is often the rate-determining step. rsc.org The calculations can also provide insights into how ligand modifications or reaction conditions can influence the reactivity of the generated carbenes. rsc.org DFT has been used to model the formation of fumarate (B1241708) and maleate (B1232345) derivatives, which are common side products from EDA decomposition, providing insights into competitive reaction pathways. snnu.edu.cn
DFT studies have also been employed to understand the mechanism of cyclopropanation reactions catalyzed by various metal complexes, including iron porphyrins. nih.gov These calculations can map the energy landscape of the reaction, from the initial coordination of EDA to the metal center, through nitrogen extrusion to form the metal carbene, and finally to the cyclopropane (B1198618) product formation. nih.gov The calculations can reveal the nature of the intermediates, such as terminal or bridging carbenes, and the transition states involved in the catalytic cycle. acs.org
High-Level Quantum Chemical Calculations (e.g., CASSCF) for Ground State Determination of Heme Carbenes
For complex systems like heme proteins catalyzing carbene transfer reactions, high-level quantum chemical methods such as Complete Active Space Self-Consistent Field (CASSCF) are necessary to accurately determine the ground electronic state of reactive intermediates like heme carbenes. rsc.orgresearchgate.netrsc.orgresearchgate.net The ground state spin multiplicity of these intermediates is crucial as it dictates their subsequent reactivity. Studies using CASSCF have confirmed that for certain His-ligated heme models with carbenes derived from EDA, the ground state is a closed-shell singlet, which is consistent with experimental observations and provides a solid basis for subsequent DFT mechanistic studies. rsc.orgresearchgate.netrsc.orgresearchgate.net These high-level calculations are particularly important when DFT, a single-determinant method, may not accurately represent the electronic states of species with multi-reference character. researchgate.net
Modeling of Transition States and Intermediates in Catalytic Cycles
Computational methods are invaluable for modeling the transition states and intermediates involved in catalytic cycles initiated by EDA-derived carbenoids. By locating and characterizing these stationary points on the potential energy surface, researchers can gain detailed insights into the energy barriers and reaction coordinate of each step. snnu.edu.cnnih.govacs.orgsumitomo-chem.co.jp
Computational modeling has also been used to study the thermal decomposition of EDA, identifying intermediates and transition states involved in the formation of dimers and trimers, which are common by-products. acs.org This helps in understanding and potentially controlling undesired side reactions.
Experimental Mechanistic Studies: Kinetic and Spectroscopic Analyses
Experimental techniques provide crucial data to complement and validate computational findings regarding the mechanisms of reactions involving EDA-derived carbenoids and ylides. Kinetic and spectroscopic analyses can directly probe reaction rates, identify intermediates, and determine the influence of substituents and conditions on the reaction pathway.
Kinetic Isotope Effect Studies in Carbene Transfer Reactions
Kinetic isotope effect (KIE) studies can provide insights into the rate-determining step of a reaction and the nature of bond breaking or formation in the transition state. In carbene transfer reactions involving EDA, KIEs can be measured by comparing the reaction rates of substrates with isotopic substitutions, typically deuterium (B1214612). For example, deuterium labeling studies in iron-catalyzed C-H insertion reactions with EDA have indicated a C-H insertion pathway and a marked kinetic isotope effect, suggesting that C-H bond cleavage is involved in the rate-determining or a pre-rate-determining step. chemrxiv.orgmdpi.comacs.org However, in some cases, the absence of a kinetic isotope effect has led researchers to conclude that a direct C-H insertion mechanism might not be operative, suggesting alternative pathways such as proton transfer. mdpi.com
Hammett Studies for Substituent Effects on Reaction Mechanisms
Hammett studies, which examine the effect of substituents on the reaction rate or equilibrium, can provide information about the electronic nature of the transition state and the degree of charge development. By correlating reaction rates with substituent electronic parameters (Hammett constants), one can infer whether the reaction is favored by electron-donating or electron-withdrawing groups.
In reactions involving EDA-derived carbenoids, Hammett plots can be used to probe the electronic requirements of the reaction mechanism. For instance, Hammett studies have been applied to S-H insertion reactions catalyzed by iridium complexes, where the Hammett plots generated from the relative rates of insertion into substituted thiols provided data consistent with a mechanism involving nucleophilic attack of thiols on an iridium-carbene species. acs.org The slopes of the Hammett plots can indicate the sensitivity of the reaction rate to electronic effects of substituents on the substrate. acs.orgpsu.eduresearchgate.net Hammett studies have also been used to investigate the mechanisms of cyclopropanation reactions, revealing how electronic effects on the olefin substrate influence the reaction rate and mechanism. psu.edu The observation of curved Hammett plots can sometimes indicate a change in the rate-determining step depending on the electronic properties of the substituents. psu.edu
Ylide Generation and Rearrangement Mechanisms
Ylides are neutral dipolar molecules containing adjacent atoms with opposite charges, where the negatively charged atom is typically a carbon atom (carbanion) bonded to a heteroatom (such as P, As, S, O, or N) that bears a formal positive charge. In the context of EDA chemistry, ylides are commonly formed by the reaction of a metal carbenoid, generated from EDA and a transition metal catalyst, with a heteroatom-containing substrate.
Phosphonium (B103445), Arsonium (B1239301), and Sulfonium (B1226848) Ylide Formation and Transformations
Phosphonium, arsonium, and sulfonium ylides can be generated from the reaction of EDA-derived carbenoids with phosphines, arsines, and sulfides, respectively. These reactions typically involve the nucleophilic attack of the heteroatom on the electrophilic carbenoid carbon.
For instance, phosphonium ylides can be formed via a Wittig-type pathway involving diazo compounds, metal carbenes, and phosphorus ylides. organic-chemistry.org Arsonium ylides can also be generated using this compound and suitable arsenic compounds, such as triphenylarsine (B46628), often in the presence of a catalyst like Fe(TCP)Cl. beilstein-journals.org Methyltriphenylarsonium iodide can serve as a precursor for arsonium ylides that participate in reactions analogous to Wittig reactions, valuable for carbon-carbon bond formation and alkene synthesis. vulcanchem.com The structure of arsonium ylides has been investigated, confirming their pyramidal nature at the ylide carbon. researchgate.net
Sulfonium ylides are also readily formed from the reaction of EDA-derived carbenoids with sulfides. These sulfonium ylides are key intermediates in various transformations, including lookchem.comresearchgate.net-sigmatropic rearrangements. researchgate.netcmu.edu For example, the reaction of EDA with allyl methyl sulfide (B99878) in the presence of rhodium(II) acetate (B1210297) leads to the exclusive formation of products derived from the lookchem.comresearchgate.net-sigmatropic rearrangement of the intermediate sulfonium ylide. lookchem.com
lookchem.comCurrent time information in Las Vegas, NV, US.- andlookchem.comresearchgate.net-Sigmatropic Rearrangements of Allylic Ylides
Allylic ylides, formed from the reaction of EDA-derived carbenoids with allylic heteroatom compounds (sulfides, amines, iodides), are well-known to undergo lookchem.comresearchgate.net-sigmatropic rearrangements. lookchem.comresearchgate.netcapes.gov.br This pericyclic reaction involves the concerted migration of a substituent from the ylidic carbon to the allylic carbon, accompanied by a shift of the double bond.
Studies have shown that the catalytic system significantly influences the outcome of these reactions. For instance, rhodium(II) acetate catalysis of EDA with allyl sulfides, amines, or iodides primarily yields products from the lookchem.comresearchgate.net-sigmatropic rearrangement. lookchem.com Copper catalysis can also lead to ylide-derived products, often with higher yields compared to cyclopropane products in reactions with allyl bromides and chlorides. lookchem.comresearchgate.net
The asymmetric induction in these rearrangements can be influenced by the structure of the starting allylic substrate and the chiral catalyst used. researchgate.netcmu.edupsu.edu For example, asymmetric copper-catalyzed lookchem.comresearchgate.net-sigmatropic rearrangements of allyl sulfides with EDA show dependence on the structure of the allyl sulfide, with varying degrees of asymmetric induction observed. cmu.edu Photocatalytic lookchem.comresearchgate.net-sigmatropic rearrangement reactions of EDA with allyl sulfides under visible light have also been reported, leading to homoallylic sulfides. researchgate.netthieme-connect.com
While lookchem.comresearchgate.net-sigmatropic rearrangements are common for allylic ylides, other rearrangements can occur depending on the ylide structure and reaction conditions. psu.edu
Metal-Associated Ylide Intermediates and Dissociation Processes
The formation and subsequent transformations of ylides often involve metal-associated intermediates. The metal catalyst, after generating the carbenoid from EDA, can remain associated with the newly formed ylide. researchgate.netpsu.edu The fate of this metal-associated ylide intermediate is crucial in determining the reaction pathway and product distribution.
Metal dissociation from the metal-associated ylide intermediate can produce a reactive "free" ylide, which can then undergo rearrangement or other reactions. lookchem.comresearchgate.netpsu.edu However, in some cases, the rearrangement or transformation occurs while the ylide is still associated with the metal center. researchgate.netpsu.edu The degree of asymmetric induction observed in reactions involving chiral catalysts can provide insights into whether the ylide rearrangement occurs before or after dissociation from the metal. psu.edupsu.edu If the catalyst remains associated with a chiral ylide during the transformation, asymmetric induction can be observed. psu.edu
Research findings indicate that the nature of the metal and ligands can influence the stability and reactivity of metal-associated ylides and the propensity for dissociation. lookchem.comresearchgate.netrsc.org For example, studies comparing rhodium and copper catalysts in reactions with allylic compounds have identified alternative transformations of metal-associated ylide intermediates. lookchem.comresearchgate.net Products derived from the rearrangement of the metal-associated ylide by allyl group transfer to the metal are observed to predominate in copper-catalyzed reactions of EDA with crotyl bromide, a phenomenon not observed with rhodium(II) acetate under similar conditions. lookchem.comresearchgate.net
Computational studies have also been employed to understand the intermediates and transition states involved in ylide formation and rearrangement, including the role of metal association. nih.govrsc.org
Distinction Between Inner-Sphere and Outer-Sphere Mechanisms in Metal-Catalyzed Reactions
In metal-catalyzed reactions involving EDA-derived carbenoids, the transfer of the carbene unit to the substrate can occur through different mechanistic pathways, broadly classified as inner-sphere or outer-sphere mechanisms.
In an inner-sphere mechanism, both the metal carbenoid and the substrate are coordinated to the metal center, and the carbene transfer occurs within the coordination sphere of the metal. beilstein-journals.orgresearchgate.netnih.govd-nb.infonih.gov This implies a direct interaction between the metal-bound carbene and the coordinated substrate.
Conversely, an outer-sphere mechanism involves the reaction between the metal carbenoid and the substrate without direct coordination of the substrate to the metal center. beilstein-journals.orgd-nb.infonih.gov The interaction occurs outside the immediate coordination sphere of the metal catalyst.
Distinguishing between these two mechanisms is crucial for understanding the factors that govern reactivity, selectivity, and asymmetric induction in metal-catalyzed carbene transfer reactions. Kinetic studies and computational methods are often employed to probe the reaction mechanism. rsc.orgbeilstein-journals.orgresearchgate.netnih.govd-nb.infonih.govrsc.org
For example, kinetic experiments studying the reaction of EDA with styrene (B11656) or methanol (B129727) catalyzed by a gold(I) complex provided evidence for an inner-sphere mechanism, where both the carbene and the substrate are bonded to the gold center prior to coupling. beilstein-journals.orgresearchgate.netnih.govd-nb.info This finding contrasted with the generally accepted proposal of outer-sphere mechanisms for many gold(I)-catalyzed reactions. beilstein-journals.orgd-nb.info
Computational studies, such as Density Functional Theory (DFT) calculations, can help elucidate the transition states and intermediates involved in both inner-sphere and outer-sphere pathways, providing insights into the preferred reaction route. rsc.orgnih.gov Studies on ruthenium-catalyzed cyclopropanation reactions have explored both inner-sphere (involving a metallacyclobutane intermediate) and outer-sphere mechanisms. nih.gov The favored pathway can depend on the specific catalyst, ligands, and substrates involved. rsc.orgnih.gov
The rate-determining step in metal-catalyzed reactions of EDA can vary depending on the metal and the reaction type. For instance, in some rhodium-catalyzed reactions, the loss of nitrogen to form the metal-carbenoid is the kinetically relevant step. rsc.orgrsc.org In contrast, palladium-catalyzed carbene polymerization of EDA has been suggested to involve the formation of an EDA-Pd transition state complex through a coordinated step as the rate-determining step. rsc.org
Understanding the interplay between ylide formation, rearrangement pathways, metal association, and the inner-sphere vs. outer-sphere mechanisms is essential for the rational design of catalysts and the development of new transformations utilizing this compound-derived carbenoids and ylides.
Iv. Catalytic Transformations Mediated by Ethyl Diazoacetate
Transition Metal Catalysis in Carbene Transfer Reactions
Transition metal complexes, particularly those of copper, rhodium, iron, ruthenium, gold, and magnesium, have been extensively studied for their efficacy in catalyzing carbene transfer reactions from EDA. nih.gov The choice of metal and ligand significantly influences the reaction pathway and selectivity.
Copper-Catalyzed Reactions
Copper catalysts are among the earliest and most widely used for carbene transfer reactions involving EDA. Copper complexes catalyze reactions such as cyclopropanation of alkenes and alkynes, as well as insertion into C-H, N-H, and O-H bonds. For instance, copper complexes are known to catalyze the reaction between alkynes and alkyl diazoacetates to yield 3-alkynoates and 3-alkynamides. nih.gov The cyclopropanation of methyl oleate (B1233923) with EDA has been studied using Cu(OTf)₂ as a catalyst, achieving quantitative or nearly quantitative yields of the corresponding cyclopropanes. rsc.org Similarly, the cyclopropanation of methyl elaidate (B1234055) with EDA catalyzed by copper resulted in a 50/50 ratio of two products with an 84% yield. rsc.org Copper-catalyzed three-component reactions involving diazo compounds, alcohols, and ethynyl (B1212043) benziodoxole (EBX) reagents have been reported for the synthesis of propargyl ethers. researchgate.net Copper(I)-catalyzed cycloaddition of diazoacetates with electron-rich internal aryl alkynes has also been shown to generate tetra-substituted furans in moderate yields with high chemo- and regioselectivities. nih.gov
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective and widely used for carbene transfer reactions from EDA due to their high reactivity and selectivity. These catalysts are known to mediate cyclopropanation, C-H insertion, O-H insertion, N-H insertion, and ylide formation reactions. Dirhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a common and effective catalyst. fishersci.beamericanelements.com Rhodium porphyrin-catalyzed cyclopropanation of alkenes by EDA is a representative example, where a metal carbene complex is thought to be the active intermediate. nih.gov Low-temperature spectroscopic studies have characterized a rhodium porphyrin-diazoalkyl adduct formed from the reaction of the catalyst and EDA. nih.gov This adduct decomposes to yield cyclopropanes in the presence of styrene (B11656), supporting the involvement of a carbene intermediate. nih.gov Rhodium(II) acetate has also been used to catalyze the three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols, leading to the formation of 3-substituted-3-hydroxy-β-lactams with good to moderate stereoselectivity. acs.org Enantioselective [2+1]-cycloaddition reactions of EDA and terminal acetylenes catalyzed by mixed-ligand rhodium(II) complexes have been reported, yielding chiral cyclopropenes with high enantioselectivity using specific catalysts. nih.gov Kinetic studies of the carbene polymerization of EDA by rhodium catalysts have shown that the formation of a "Rh-carbenoid" is the rate-determining step. rsc.org
Iron-Catalyzed Reactions, including Porphyrin Complexes
Iron complexes, especially iron porphyrin complexes, have gained significant attention as cost-effective and readily available catalysts for carbene transfer reactions under mild conditions. nih.gov Iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) has been found to be an efficient catalyst for N-H insertion reactions with various aliphatic and aromatic amines, providing products in high yields. iastate.eduiastate.edu Primary amines can undergo a second insertion with slow addition of EDA. iastate.edu Mechanistic studies suggest that an iron(III) porphyrin carbene complex is the active catalyst in these N-H insertion reactions. iastate.edu The relative rates for N-H insertion into para-substituted aniline (B41778) derivatives correlate with Hammett σ+ parameters, indicating that electron-donating groups enhance the reaction. iastate.edu Iron porphyrin complexes are also effective catalysts for the selective olefination of aldehydes with EDA in the presence of triphenylphosphine (B44618), yielding α,β-unsaturated esters with high (E)-selectivity. nih.govacs.org Iron(II) meso-tetraphenylporphyrin has been shown to catalyze the olefination of aromatic and aliphatic aldehydes with excellent yields and high E-isomer selectivity. acs.org
Ruthenium-Catalyzed Reactions
Ruthenium complexes are also active catalysts for carbene transfer reactions from EDA. Ruthenium(II) porphyrin complexes, such as Ru(TPP)(CO), are efficient catalysts for the selective olefination of aldehydes with EDA in the presence of triphenylphosphine, similar to their iron counterparts. nih.gov These reactions proceed under mild conditions in a one-pot fashion, providing high yields and excellent (E)-selectivity. nih.gov
Gold-Catalyzed Reactions
Gold catalysis in carbene transfer reactions from diazo compounds is a more recent development compared to copper and rhodium. Gold catalysts have been shown to mediate cyclopropanation and insertion reactions. For example, the gold complex IPrAuCl in the presence of NaBArF₄ catalyzes the cyclopropanation of ethylene (B1197577) with EDA, yielding ethyl cyclopropanecarboxylate. beilstein-journals.org This represents a direct cyclopropanation of ethylene with significant conversions. beilstein-journals.org Gold catalysts have also been reported to catalyze formal insertion into aromatic C-H bonds of substrates like benzene, toluene (B28343), and styrene, as well as insertion into olefins, amines, and alcohols. researchgate.net Gold-catalyzed cycloaddition reactions of EDA, nitrosoarenes, and vinyldiazo carbonyl compounds have been described, leading to the formation of isoxazolidine (B1194047) and benzo[b]azepine derivatives. nih.gov
Magnesium-Catalyzed Reactions
Magnesium catalysts have emerged as effective systems for certain transformations involving EDA, particularly in asymmetric catalysis. Magnesium-catalyzed enantioselective aldol (B89426) reactions between EDA and aromatic, aliphatic, and α,β-unsaturated aldehydes afford α-diazo-β-hydroxy-esters with high enantioselectivities. nih.gov These aldol adducts are valuable intermediates for the synthesis of chiral building blocks. nih.gov The Trost group has developed ProPhenol ligand-magnesium catalysts for the enantioselective aldol reaction of EDA with aldehydes. rsc.org The proposed mechanism involves the deprotonation of EDA by a magnesium alkoxide complex, followed by coordination of the aldehyde and an intramolecular aldol reaction. rsc.org This methodology has been applied to the asymmetric synthesis of 1,2-diols and β-amino acids. rsc.orgacs.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12192 uni.lulabsolu.cascitoys.comsigmaaldrich.com |
| Dirhodium(II) acetate dimer | 152122 americanelements.comamericanelements.com |
| Copper(I) trifluoromethanesulfonate | 9813164 nih.gov |
| Gold(I) chloride | 27366 fishersci.nlfishersci.ca or 5460531 nih.gov |
| Magnesium acetate | 8896 fishersci.sewikipedia.orgamericanelements.com or 134717 (Tetrahydrate) ereztech.comthegoodscentscompany.com |
| Iron(III) tetraphenylporphyrin chloride | Not found in search results |
| Ruthenium(II) porphyrin complex | Not found in search results |
| IPrAuCl | Not found in search results |
| NaBArF₄ | Not found in search results |
| Triphenylphosphine | Not found in search results |
| Methyl oleate | Not found in search results |
| Methyl elaidate | Not found in search results |
| Ethynyl benziodoxole (EBX) | Not found in search results |
| Azetidine-2,3-diones | Not found in search results |
| ProPhenol ligand | Not found in search results |
| α-diazo-β-hydroxy-esters | Not found in search results |
| 1,2-diols | Not found in search results |
| β-amino acids | Not found in search results |
| Methyl erucate (B1234575) | Not found in search results |
Data Tables
While detailed quantitative data (e.g., specific yields and enantioselectivities for a range of substrates for each catalyst) were mentioned in the search results, extracting and formatting comprehensive, interactive data tables for every reaction type and catalyst discussed is beyond the scope of this response based on the provided search snippets. The search results provide examples of yields and selectivities for specific reactions, which are included in the text above.
For example, in the magnesium-catalyzed aldol addition, yields ranged from 50-76% and enantiomeric excesses from 90-98% for specific aldehyde substrates. nih.gov In iron-catalyzed N-H insertion, yields ranged from 68-97% for various amines. iastate.edu Copper-catalyzed cyclopropanation of methyl oleate and methyl erucate yielded >99% of cyclopropanes. rsc.org
However, based on the descriptions, a conceptual data representation could highlight the catalyst, reaction type, and typical outcomes:
| Catalyst Type | Reaction Type | Typical Outcomes (Qualitative) |
| Copper | Cyclopropanation | High yields, variable selectivity depending on substrate |
| X-H Insertion | Effective for N-H, O-H, C-H | |
| Alkyne coupling | Formation of alkynoates/allenoates | |
| Rhodium | Cyclopropanation | High yields and selectivities, including enantioselective |
| X-H Insertion | Widely applicable | |
| Ylide Formation | Common transformation | |
| Iron | N-H Insertion | High yields with porphyrin catalysts |
| Olefination | High yields and (E)-selectivity for aldehydes | |
| Ruthenium | Olefination | High yields and (E)-selectivity for aldehydes |
| Gold | Cyclopropanation | Effective for specific alkenes like ethylene |
| C-H Insertion | Demonstrated for aromatic and aliphatic C-H | |
| Cycloaddition | Formation of heterocycles | |
| Magnesium | Asymmetric Aldol | High enantioselectivity |
| Synthesis of Diols/Amino Acids | Effective synthetic route |
This table provides a general overview based on the detailed findings described in the text for each catalyst section.
Biocatalysis using Engineered Heme Proteins
Engineered heme-containing proteins have emerged as a promising class of biocatalysts for mediating selective carbene transfer reactions using this compound. nih.govacs.org This "new-to-nature" reactivity, inspired by biomimetic metalloporphyrin complexes, allows for the formation of new carbon-carbon bonds. acs.orgrochester.edunih.gov Cytochromes P450 and myoglobins, among other heme proteins, have been successfully engineered for these transformations. acs.orgnih.govnih.gov
The catalytic cycle initiated by engineered heme proteins with this compound involves the formation of a heme-bound carbenoid intermediate. rochester.edubiorxiv.org This reactive species is generated after the reduction of the heme iron from Fe(III) to the catalytically active Fe(II) state, followed by the encounter with the diazo compound, leading to the release of nitrogen gas. rochester.edunih.gov The resulting iron carbenoid is electrophilic and can undergo carbene transfer reactions with nucleophiles such as olefins. researchgate.netbiorxiv.orgrsc.org Computational studies have investigated the nature of this heme carbene intermediate, with high-level calculations supporting a closed-shell singlet ground state for the heme model with a histidine analogue as the axial ligand and carbene derived from EDA. rsc.org The reactivity of this intermediate is central to the diverse transformations catalyzed by these engineered proteins.
The catalytic performance of engineered heme proteins in reactions involving this compound is significantly influenced by the protein environment, including axial ligands and the porphyrin macrocycle. Mutations to the putative distal ligand and active-site entrance loop in heme proteins have been shown to enhance myoglobin-catalyzed cyclopropanation. acs.orgnih.gov For instance, replacing the wild-type cysteine axial ligand in cytochrome P450BM3 with serine has been shown to increase activity for carbene transfer chemistry. nih.govcaltech.edu
Engineered heme proteins have demonstrated remarkable capabilities in controlling the stereochemical outcome of carbene transfer reactions with this compound, achieving high levels of stereocontrol and enantioselectivity. researchgate.netnih.gov Directed evolution and rational design have been employed to engineer protein variants with improved diastereoselectivity and enantioselectivity in cyclopropanation reactions. nih.govnih.govrochester.edu
For example, an engineered myoglobin (B1173299) variant, Mb(H64V,V68A), has shown high catalytic activity and excellent diastereo- and enantioselectivity for the cyclopropanation of vinylarenes with ethyl α-diazoacetate. nih.gov This variant, along with a stereocomplementary version, has been applied to the enantioselective synthesis of cyclopropane-containing drugs on a gram scale. nih.gov The stereocontrol in these biocatalytic systems is attributed to steric complementarity and non-covalent interactions between the active site residues, the heme-carbene intermediate, and the olefin substrate. nih.gov Different engineered heme proteins can enable stereodivergent cyclopropanation, allowing access to all possible stereoisomers of the product. acs.orgnih.gov
Ligand Effects on Catalytic Performance (e.g., Axial Ligands, Macrocycles)
Cyclopropanation Reactions
The cyclopropanation of alkenes using this compound is a fundamental reaction in organic synthesis for constructing cyclopropane (B1198618) rings. wikipedia.orgresearchgate.netthieme-connect.comresearchgate.net This transformation is typically catalyzed by transition metal complexes, which decompose EDA to generate a metal-carbene species that subsequently reacts with the alkene. researchgate.netresearchgate.net A wide range of transition metals, including copper, rhodium, ruthenium, iron, and cobalt, have been utilized as catalysts for this reaction. researchgate.netiastate.eduacgpubs.orgsci-hub.se
Asymmetric cyclopropanation of olefins with this compound is a powerful method for synthesizing chiral cyclopropanes, which are prevalent in many biologically active molecules. nih.govacgpubs.orgsci-hub.se This requires the use of chiral catalysts that can induce enantioselectivity in the carbene transfer step. researchgate.netacgpubs.org
Significant effort has been directed towards the development of chiral catalysts for the enantioselective cyclopropanation of olefins with this compound. Chiral transition metal complexes, particularly those based on rhodium, copper, ruthenium, and cobalt, have been explored. researchgate.netiastate.eduacgpubs.orgsci-hub.senih.gov
Chiral rhodium(II) complexes, often featuring carboxylate or carboxamidate ligands, have been widely used and can provide high enantioselectivities. nih.govacs.org Monomeric rhodium(II) catalysts with bis(oxazoline) ligands have shown good enantioselectivities for the cis product isomers in the cyclopropanation of olefins by this compound. nih.govacs.org
Chiral copper complexes with various ligands, including C2-symmetric bipyridines, have also proven effective in asymmetric cyclopropanation, yielding cyclopropanes with high enantioselectivity. sci-hub.se
Chiral iron porphyrin complexes have been investigated as catalysts for asymmetric cyclopropanation, achieving high diastereoselectivities (favoring the trans isomer) and moderate to high enantioselectivities for styrene derivatives. rsc.orgrsc.org Engineered iron enzymes, such as variants of P450 and myoglobins with iron porphyrins, have demonstrated excellent enantioselectivity and high turnover numbers in cyclopropanation. rsc.orgnih.gov
Chiral cobalt(II) complexes, including those with chiral bis-binaphthyl porphyrins and Halterman porphyrins, have been developed for asymmetric cyclopropanation, showing good yields and enantioselectivities, sometimes with a preference for the cis isomer. acgpubs.orgacs.orgfigshare.comrsc.org
The design of these chiral catalysts focuses on creating a chiral environment around the metal center where the carbene is generated, influencing the approach of the olefin and thus the stereochemical outcome of the cyclopropanation reaction. nih.govnih.gov
Asymmetric Cyclopropanation of Olefins
Diastereoselectivity Control in Cyclopropanation
Control over diastereoselectivity in cyclopropanation reactions mediated by EDA is a key aspect of synthetic strategy. Various metal catalysts, including those based on ruthenium, copper, rhodium, iron, osmium, and cobalt, have been explored to influence the cis/trans ratio of the resulting cyclopropanes. researchgate.net For instance, studies have shown that the choice of catalyst significantly impacts the diastereomeric ratio. researchgate.netresearchgate.net Porphyrin-based metal-organic frameworks (MOFs) containing rhodium have demonstrated control over diastereoselectivity, particularly with styrene derivatives bearing coordinating groups like amino and hydroxyl functionalities. kuleuven.be This control is attributed to pore confinement effects and favorable substrate-catalyst interactions within the MOF structure. kuleuven.be
Substrate Scope and Limitations in Asymmetric Cyclopropanation
Asymmetric cyclopropanation with EDA has seen significant advancements, particularly with the development of chiral metal catalysts. Rhodium and ruthenium-based catalysts have been prominent in this area. researchgate.net However, achieving high enantioselectivity across a broad range of substrates remains a challenge. While significant progress has been made with styrenes and related aryl-containing olefins, achieving high stereocontrol with terminal alkenes lacking aryl substituents can be more difficult. researchgate.net Biocatalytic approaches using engineered enzymes like cytochrome P450 variants have also shown promise in asymmetric cyclopropanation of various olefins with EDA, demonstrating good enantioselectivity for certain substrates. nih.govrug.nlnih.gov Limitations can include the tolerance of the catalyst to different substituents and the need for specific reaction conditions, such as anaerobic environments for some heme-dependent catalysts, although aerobic conditions have been achieved in some cases. nih.govrug.nl
Cyclopropanation of Unactivated and Electron-Deficient Olefins
This compound can be utilized in the cyclopropanation of both unactivated and electron-deficient olefins, although the reactivity and optimal conditions may vary. While metal-catalyzed cyclopropanation of electron-rich and activated olefins is well-established, cyclopropanation of unactivated double bonds, such as those found in fatty esters, has also been achieved using copper and rhodium catalysts, yielding cyclopropanes in high yields. rsc.org Electron-deficient alkenes, particularly those that are doubly activated, can undergo highly diastereoselective cyclopropanation with EDA even in the absence of a metal catalyst, proceeding via a Michael Initiated Ring Closure (MIRC) mechanism. rsc.orgresearchgate.net Biocatalytic methods using engineered P450 enzymes have also been developed for the cyclopropanation of electron-deficient olefins like acrylamides and acrylates. nih.gov
Influence of Reaction Conditions on Cyclopropanation Selectivity and Yield
Reaction conditions significantly impact the selectivity and yield of cyclopropanation reactions with EDA. Factors such as the choice of catalyst, solvent, temperature, and the rate of EDA addition are crucial. researchgate.netresearchgate.netrsc.org For instance, the dimerization of EDA to form diethyl maleate (B1232345) and fumarate (B1241708) is a common side reaction that competes with cyclopropanation. researchgate.netacs.org Slow addition of EDA is often employed to minimize this competing dimerization and improve the yield of cyclopropane products. rsc.org The nature of the metal catalyst and its associated ligands are paramount in controlling both the chemical yield and the diastereomeric ratio of the cyclopropane products. researchgate.netresearchgate.net Studies have shown that optimizing catalyst loading, temperature, and reaction time are essential for achieving high yields and desired selectivities. rsc.org
Olefination Reactions
This compound is also a valuable reagent for olefination reactions, which involve the formation of carbon-carbon double bonds. researchgate.netiastate.eduoup.com These reactions often proceed via metal-carbene intermediates generated from EDA. iastate.edu
Wittig and Wittig-Type Olefinations
This compound can be employed in Wittig-type olefination reactions, which typically involve the reaction of a carbonyl compound with a phosphorus ylide to form an alkene. sioc.ac.cnfigshare.com In some catalytic systems, EDA can serve as a precursor to a reactive intermediate that behaves similarly to a Wittig ylide. For example, the olefination of aldehydes with EDA catalyzed by iron(II) porphyrin complexes in the presence of triphenylphosphine has been reported to yield α,β-unsaturated esters with high trans selectivity. iastate.edunih.gov This reaction is proposed to involve the formation of a phosphorane intermediate from triphenylphosphine and an iron-carbene species generated from EDA. iastate.edu Arsenic-catalyzed Wittig-type reactions using triphenylarsine (B46628) and a transition metal catalyst in the presence of a reducing agent have also been developed for the olefination of aldehydes with EDA, providing α,β-unsaturated esters in high yields and excellent E stereoselectivity. sioc.ac.cnfigshare.comnih.govfigshare.com
Horner-Wadsworth-Emmons Type Reactions
Horner-Wadsworth-Emmons (HWE) type reactions involve the reaction of a phosphonate (B1237965) carbanion with a carbonyl compound to form an alkene, typically favoring the E-isomer. organic-chemistry.orgorganic-chemistry.orgresearchgate.net While classical HWE reactions utilize pre-formed phosphonates, EDA can be involved in transformations that exhibit HWE-type reactivity. For instance, a reaction involving EDA, an aldehyde, and a phosphite (B83602) in the presence of a catalyst has been shown to proceed through a phosphonate anion intermediate formed via an Arbuzov-type reaction, leading to α,β-unsaturated esters with high E selectivity under base-free conditions. organic-chemistry.orgnih.gov This highlights EDA's versatility in participating in different mechanistic pathways to achieve olefination.
Selective Olefination of Aldehydes
The selective olefination of aldehydes using this compound provides a method for the synthesis of α,β-unsaturated esters. This transformation is typically catalyzed by transition metals, with iron and copper complexes being notable examples. researchgate.netthieme-connect.comresearchgate.net The reaction generally proceeds via a Wittig-type pathway involving a metal carbene intermediate and a phosphine (B1218219). organic-chemistry.org
Iron(II) porphyrin complexes, such as iron(II) meso-tetra(p-tolyl)porphyrin (FeII(TTP)), have demonstrated high efficiency and selectivity in the olefination of both aromatic and aliphatic aldehydes with EDA in the presence of triphenylphosphine (PPh₃). researchgate.netacs.org This method has been shown to produce olefin products in excellent yields, often exceeding 85%, with a high preference for the formation of the trans-olefin isomer (typically >90% selectivity). researchgate.netacs.org
The proposed mechanism involves the reaction of EDA with the iron catalyst and triphenylphosphine to generate a phosphorane intermediate (Ph₃P=CHCO₂Et). This phosphorane then reacts with the aldehyde, yielding the α,β-unsaturated ester and triphenylphosphine oxide. acs.org The high E-selectivity observed in these reactions is a significant advantage for the synthesis of specific olefin isomers. organic-chemistry.orgacs.org
For example, the olefination of benzaldehyde (B42025) with EDA catalyzed by FeII(TTP) and PPh₃ in toluene at ambient temperature resulted in a 94% isolated yield of ethyl cinnamate (B1238496) with a trans to cis ratio of 24:1. acs.org Electron-withdrawing groups on the aldehyde substrate can lead to faster reaction times compared to substrates with electron-donating groups. acs.org
Nitrogen-doped carbon-supported cobalt/copper bimetallic catalysts have also been explored for the olefination of aldehydes with EDA. researchgate.net These heterogeneous catalysts, in conjunction with triaryl phosphines bearing electron-withdrawing groups, can convert various aromatic aldehydes into unsaturated esters in good to high yields. researchgate.net A key advantage of these heterogeneous systems is their potential for recovery and reuse without significant loss of activity. researchgate.net
C-H Insertion Reactions
C-H insertion reactions involve the direct insertion of a carbene species, often generated from this compound catalyzed by transition metals, into a carbon-hydrogen bond. This process is a powerful method for the functionalization of otherwise inert C-H bonds, providing a direct route to construct new carbon-carbon bonds. thieme-connect.comiastate.eduresearchgate.netnih.govwikipedia.orgorganic-chemistry.org
Transition metals, particularly rhodium and copper complexes, have historically been employed to catalyze these transformations. wikipedia.org Dirhodium tetraacetate (Rh₂(OAc)₄) is a commonly used catalyst for C-H insertion reactions with EDA. wikipedia.org For instance, the reaction of EDA and dirhodium tetraacetate with hexane (B92381) results in insertion into the C-H bonds, showing some preference for secondary C-H bonds over primary ones. wikipedia.org
More recently, iron-catalyzed C-H insertion reactions have gained significant attention due to the abundance and lower cost of iron. mdpi.comchemrxiv.org Iron porphyrin complexes have shown promise in catalyzing the C-H functionalization of aromatic and aliphatic hydrocarbons with EDA. mdpi.comnih.gov While early studies with certain iron catalysts and EDA did not show C-H functionalization in some substrates like cyclohexane, other iron complexes and engineered enzymes have proven effective. mdpi.comnih.gov
Engineered myoglobin-based carbene transferases have been shown to catalyze the C-H functionalization of unprotected indoles with EDA, achieving high yields and excellent chemo- and regioselectivity, particularly at the C3 position of the indole (B1671886) ring. rochester.eduresearchgate.net
Regioselectivity and Chemoselectivity in C-H Functionalization
Controlling the regioselectivity (which C-H bond is functionalized) and chemoselectivity (preference for C-H insertion over other reactions) is a significant challenge in C-H functionalization reactions, especially in molecules with multiple types of C-H bonds. rochester.edu The selectivity is heavily influenced by the nature of the metal catalyst, the ligand environment, and the structure of the substrate and the diazo compound. acs.orgrsc.org
In metal-catalyzed C-H insertion with EDA, the carbene intermediate exhibits electrophilic character, and the insertion often favors more substituted and less sterically hindered C-H bonds. However, the catalyst plays a crucial role in directing selectivity. acs.org
Studies with silver catalysts and EDA in the functionalization of linear alkanes have shown that while mixtures of products from insertion into different C-H bonds are often obtained, the nature of the diazo compound and the catalyst ligand can influence the regioselectivity. acs.org Acceptor-only carbenes derived from EDA have been reported to lead to unprecedented levels of primary C-H functionalization with specific silver catalysts, contrasting with the typical preference for secondary sites observed with donor-acceptor carbenes or in some rhodium-catalyzed systems. acs.org
Chemoselectivity challenges include competing reactions such as carbene dimerization to form fumarates and maleates, especially with highly reactive diazo compounds like EDA. csic.es The choice of catalyst and reaction conditions is critical to favor the desired C-H insertion pathway over these side reactions. csic.es
N-H and O-H Insertion Reactions
In addition to C-H insertion, carbenes generated from this compound can also undergo insertion into N-H and O-H bonds. These reactions provide valuable methods for the synthesis of amines and ethers, respectively. iastate.eduworldscientific.com
N-H insertion reactions with EDA, catalyzed by transition metals, offer a route to α-amino esters. Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) has been identified as an efficient catalyst for the insertion of carbenes from EDA into the N-H bonds of various aliphatic and aromatic amines. iastate.eduresearchgate.netacs.org These reactions can proceed rapidly at room temperature, yielding N-substituted glycine (B1666218) esters in high yields. iastate.eduresearchgate.netacs.org Primary amines can undergo a second insertion with an additional equivalent of EDA. iastate.eduacs.org
O-H insertion reactions with carbenes derived from EDA, leading to α-alkoxy esters, are generally slower than their N-H insertion counterparts and often require elevated temperatures. worldscientific.com Iron(III) tetraphenylporphyrin chloride has also been shown to catalyze the insertion of carbenes from other diazoacetates into the O-H bonds of alcohols, typically requiring heating. worldscientific.com
Tandem N-H insertion/cyclization reactions using iron porphyrin catalysts and diazo compounds have been developed for the synthesis of nitrogen and oxygen-containing heterocycles, such as piperazinones and morpholinones. worldscientific.com
Cycloaddition Reactions
This compound is a valuable precursor for the generation of diazo compounds that can participate in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic compounds. thieme-connect.comiastate.eduresearchgate.netnih.govwikipedia.orgthieme-connect.com These reactions often involve the [3+2]-cycloaddition pathway, where the diazo compound acts as a 1,3-dipole. wikipedia.orgresearchgate.net
Synthesis of Triazoles and Pyrazolines
EDA can be used in the synthesis of nitrogen-containing heterocycles such as triazoles and pyrazolines. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com
Triazoles, five-membered rings with three nitrogen atoms, can be synthesized via cycloaddition reactions involving diazo compounds. While EDA itself is a diazo compound, its reaction pathways can lead to pyrazoles (five-membered rings with two nitrogen atoms) or can be involved in reactions that ultimately yield triazoles depending on the coreactant. researchgate.netorganic-chemistry.org For instance, metal-free [3+2] cycloaddition reactions between vinyl sulfonyl fluorides and azides can yield triazoles, whereas reactions with EDA under similar conditions tend to produce pyrazoles. researchgate.netorganic-chemistry.org
Pyrazolines, five-membered rings containing two nitrogen atoms and one double bond, are also accessible through cycloaddition reactions involving diazo compounds derived from EDA. researchgate.netthieme-connect.com These reactions often involve the [3+2]-cycloaddition between the diazo compound and an alkene or alkyne.
[3+2]-Cycloaddition Pathways
The [3+2]-cycloaddition is a fundamental reaction pathway involving this compound. In this type of reaction, the diazo group of EDA acts as a 1,3-dipole, reacting with a dipolarophile (an alkene or alkyne) to form a five-membered ring. wikipedia.orgresearchgate.net
The reaction of EDA with alkynes via [3+2] cycloaddition can lead to the formation of pyrazoles, often after the loss of nitrogen gas. researchgate.netresearchgate.netorganic-chemistry.org The regioselectivity of this cycloaddition can be influenced by the electronic properties of the substituents on the alkyne. researchgate.net
Similarly, the [3+2] cycloaddition of EDA with alkenes can yield pyrazolines. These pyrazolines may subsequently undergo further transformations, such as the extrusion of nitrogen to form cyclopropanes, a well-known reaction of diazo compounds. researchgate.netthieme-connect.com
Metal catalysts can influence the outcome of reactions involving EDA and unsaturated compounds. While uncatalyzed or thermally induced cycloadditions are possible, transition metal catalysts can promote alternative pathways, such as cyclopropanation or reactions involving metal carbenes, which compete with or proceed instead of the concerted [3+2] cycloaddition. However, the [3+2] cycloaddition pathway remains a significant reaction mode for EDA, particularly in the synthesis of heterocycles like pyrazoles when reacted with appropriate dipolarophiles. researchgate.netresearchgate.netorganic-chemistry.org
Data Table: Selective Olefination of Aldehydes with EDA Catalyzed by Fe(II) Porphyrin
| Aldehyde Substrate | Catalyst Loading (mol%) | PPh₃ Equivalents | EDA Equivalents | Solvent | Temperature | Reaction Time | Isolated Yield (%) | trans:cis Selectivity |
| Benzaldehyde | 1-2 | 1.1 | 2 | Toluene | Ambient | 6 h | 94 | 24:1 |
| Tolualdehyde | 1-2 | 1.1 | 2 | Toluene | Ambient | 12 h | 99 | 24:1 |
| p-Chlorobenzaldehyde | 1-2 | 1.1 | 2 | Toluene | Ambient | 3 h | 95 | 13:1 |
Roskamp Reaction (Aldehyde-Diazoester Condensation)
The Roskamp reaction, first reported in 1989 by Eric J. Roskamp and co-workers, is a valuable method for the synthesis of β-keto esters from aldehydes and α-diazoesters, such as this compound. wikipedia.org This reaction is characterized by its mild conditions and selectivity. wikipedia.org Initially, the reaction was hypothesized to yield alkenes via a pseudo-Wittig reaction, but β-keto esters were the sole products observed. wikipedia.org
Mechanism and Scope of β-Ketoester Formation
The Roskamp reaction involves the Lewis acid-catalyzed reaction of alkyl diazoacetates with aldehydes. mdpi.com Lewis acids such as BF₃, ZnCl₂, AlCl₃, SnCl₂, GeCl₂, and SnCl₄ have been employed as catalysts. mdpi.com The mechanism involves the nucleophilic addition of the alkyl diazoacetate. mdpi.com Diazo compounds are considered ambiphilic reagents, with the carbon adjacent to the diazo group possessing a partial negative charge according to resonance structures. If the R' group is hydrogen, the mechanism can involve a hydride transfer process.
The reaction efficiently converts aldehydes into β-keto esters. researchgate.net The scope of the reaction includes various aldehydes, although initial studies noted that aliphatic aldehydes generally afforded higher yields compared to aromatic aldehydes due to enolization. wikipedia.org The mild reaction conditions are advantageous in preventing side reactions and enhancing functional group tolerance. wikipedia.org The scope was later expanded to include diazo sulfones, diazo phosphonates, and diazo phosphine oxides. wikipedia.org Aldehydes bearing protected amines are tolerated under Roskamp conditions. wikipedia.org Olefins can also be used, generating the desired aldehyde in situ through ozonolysis, where tin(II) chloride can act as both the reducing agent for ozonolysis and the Lewis acid catalyst for the Roskamp reaction. wikipedia.org
Asymmetric Variants and Catalyst Development
Given that the alpha position of the resulting β-ketoester can be a chiral center, asymmetric variants of the Roskamp reaction have been developed. wikipedia.org Introducing chiral information can be achieved through chiral auxiliaries from the diazo compound. wikipedia.org
A significant development was the catalytic asymmetric Roskamp reaction. In 2010, the Feng group reported the first catalytic enantioselective Roskamp reaction using chiral N,N′-dioxide-scandium(III) Lewis acid complexes, sometimes referred to as the Roskamp-Feng reaction. wikipedia.orgmdpi.comsci-hub.se This method utilized chiral N,N′-dioxide ligands in complex with Sc(OTf)₃. wikipedia.orgmdpi.comsci-hub.se While effective, a limitation of the initial Roskamp-Feng reaction was its substrate scope, primarily being applicable to aromatic aldehydes. wikipedia.org This work was recognized and listed in the 3rd edition of Organic Syntheses Based on Name Reactions. scu.edu.cnscu.edu.cn
Further advancements in asymmetric Roskamp reactions have broadened the scope of applicable aldehydes. In 2012, Ryu and co-workers developed a catalytic asymmetric Roskamp reaction employing oxazaborolidinium ion Lewis acid catalysts, generated from oxazaborolidines by protonation with triflic acid. wikipedia.orgmdpi.com This method demonstrated broader applicability, including compatibility with aliphatic aldehydes such as long-chain heptaldehyde and sterically hindered isopropyl and cyclohexyl carboxaldehydes. wikipedia.org The same group later reported the asymmetric Roskamp reaction of α-aryl diazo Weinreb amides using the same chiral oxazaborolidine catalyst. wikipedia.org
Research findings highlight the effectiveness of specific chiral catalysts in achieving high enantioselectivity and yield in asymmetric Roskamp reactions. For instance, using a chiral N,N′-dioxide-scandium(III) complex, reactions with α-alkyl-α-diazoesters and aromatic aldehydes achieved excellent yields (up to 99%) and enantioselectivities (up to 98% ee) under mild conditions. researchgate.netsci-hub.se The development of these asymmetric variants provides valuable routes to chiral β-keto esters and 1,3-diols, important building blocks in synthesis. sci-hub.se
Aldol-Type Reactions with this compound and Aldehydes
This compound can also participate in aldol-type reactions with aldehydes, leading to the formation of β-hydroxy-α-diazo carbonyl compounds. researchgate.netacs.org These reactions can be catalyzed by various bases and catalysts. researchgate.netacs.org
Early attempts using KOH in methanol (B129727) resulted in an equilibrium favoring starting materials. acs.org Milder catalytic methods have since been developed. acs.org Examples include the use of DBU, quaternary ammonium (B1175870) hydroxide, mixed La₂O₃/MgO, or benzoic acid as catalysts. researchgate.netacs.org
A mild catalytic O-silylative aldol reaction between this compound and aldehydes has been described, utilizing a combination of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of tetramethylammonium (B1211777) pivalate (B1233124) (TMAP). researchgate.netacs.orgnih.govjyu.fichemrxiv.org This reaction proceeds rapidly at ambient temperature, yielding O-silylated aldol products in good to excellent yields. acs.orgnih.govjyu.fichemrxiv.org The acetamide (B32628) byproducts can be removed by simple filtration. acs.orgnih.govchemrxiv.org This method offers a mild and convenient approach for the one-pot silylative diazoacetate aldol reaction. acs.org
Another approach involves the condensation of this compound with aldehydes catalyzed by tert-BuOK under solvent-free conditions, yielding α-diazo-β-hydroxy esters. rsc.org These intermediates can then be converted to β-ketoesters via palladium-catalyzed 1,2-hydrogen migration. rsc.org
While the Roskamp reaction primarily yields β-ketoesters through a 1,2-hydride migration, other products can be formed depending on the catalyst. For example, reactions catalyzed by trimethylsilyl (B98337) triflate can yield α-formyl esters via migration of the aldehyde substituent. researchgate.net Iron Lewis acids have been shown to catalyze reactions of EDA with aromatic aldehydes, yielding not only β-keto esters but also 3-hydroxy-2-arylacrylic acid ethyl esters through a 1,2-aryl shift. acs.org
Rearrangement Reactions
This compound is a common precursor for generating carbenes, which are highly reactive intermediates capable of undergoing various rearrangement reactions. wikipedia.orgthieme-connect.com
Sigmatropic Rearrangements
Carbenes generated from this compound can participate in sigmatropic rearrangements. One notable example is the wikipedia.org-sigmatropic rearrangement of ylides. rsc.orgnih.govcapes.gov.brthieme-connect.comresearchgate.netthieme-connect.com This type of rearrangement can occur with allylic and propargylic sulfides, amines, and iodides in the presence of appropriate catalysts. nih.govcapes.gov.brresearchgate.net
Ruthenium porphyrins have been shown to catalyze the generation of ylides from this compound and allylic compounds, leading mainly to products of the wikipedia.org-sigmatropic rearrangement of intermediate allylic ylides. capes.gov.br Photocatalytic wikipedia.org-sigmatropic rearrangement reactions of this compound with allyl sulfides have also been reported, utilizing a photocatalyst like Ru(bpy)₃Cl₂ under visible light irradiation. thieme-connect.comresearchgate.netthieme-connect.com This reaction yields homoallylic sulfides. thieme-connect.comresearchgate.netthieme-connect.com
While wikipedia.org-sigmatropic rearrangements are observed, other sigmatropic rearrangements, such as the mdpi.com-sigmatropic rearrangement and the Sommelet-Hauser rearrangement, have also been explored in the context of reactions involving this compound-derived carbenes. thieme-connect.com However, the success and efficiency of these rearrangements can vary depending on the specific substrates and conditions. thieme-connect.com
Other Carbene-Mediated Rearrangements
Beyond sigmatropic shifts, carbenes derived from this compound can induce other types of rearrangements. The Buchner ring expansion is a classic example where a carbene generated from this compound cyclopropanates an aromatic ring, followed by an electrocyclic ring opening to form a seven-membered ring. wikipedia.org This reaction, historically carried out under thermal or photochemical conditions, has seen advancements with the use of transition metal catalysts, such as dirhodium catalysts, to improve selectivity. wikipedia.org
Carbene insertion reactions, where the carbene inserts into a bond, can also be considered a type of rearrangement or functionalization leading to a rearranged product structure. This compound-derived carbenes can undergo insertion into O-H bonds, for instance, to form ethers. researchgate.netbeilstein-journals.org Gold catalysts have been shown to mediate such insertions into O-H bonds of alcohols. beilstein-journals.orgresearchgate.net
The Wolff rearrangement is another significant carbene-mediated rearrangement, although it typically involves α-diazo ketones rather than α-diazo esters like this compound. snnu.edu.cn This rearrangement of an α-diazo ketone leads to a ketene (B1206846) intermediate. snnu.edu.cn
Rearrangements can also occur during reactions of this compound with aldehydes, as discussed in the context of the Roskamp reaction and aldol-type reactions, where 1,2-migrations (e.g., hydride, alkyl, aryl) can lead to different product isomers depending on the catalyst and conditions. researchgate.netrsc.orgacs.orgnih.gov
V. Advanced Applications of Ethyl Diazoacetate in Complex Molecule Synthesis
Application in Natural Product Synthesis
The unique reactivity of ethyl diazoacetate makes it a valuable tool in the total synthesis of natural products. Its ability to form cyclopropane (B1198618) rings via catalytic cyclopropanation of alkenes is frequently exploited to introduce strained carbocyclic motifs present in many natural products. organicreactions.org Additionally, EDA's participation in C-H insertion reactions catalyzed by transition metals like rhodium can create new carbon-carbon bonds, enabling the functionalization of otherwise unactivated C-H bonds within complex natural product scaffolds. pitt.edunih.gov For instance, the Roskamp reaction, involving the reaction of aldehydes with diazocarbonyls like EDA in the presence of a Lewis acid such as tin(II) chloride, provides a selective method for synthesizing β-keto esters, which are useful intermediates in natural product synthesis. mdpi.com This method has been applied in the synthesis of natural products such as Nonactin and Kermesic acid. mdpi.com
Role in the Synthesis of Pharmaceutical Intermediates and Agrochemicals
This compound plays a crucial role in the synthesis of intermediates for pharmaceuticals and agrochemicals. The cyclopropanation of olefins with EDA is a well-established method for creating cyclopropane rings, a common structural feature in many biologically active compounds, including pesticides like ethyl chrysanthemate. researchgate.netmdpi.comnih.gov The industrial synthesis of ethyl chrysanthemate often involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with this compound catalyzed by a copper complex. mdpi.com
Furthermore, EDA is utilized in C-H and N-H insertion reactions to introduce functional groups into molecules relevant to drug discovery. Metal-catalyzed insertion into N-H bonds of amines using EDA can yield N-substituted glycine (B1666218) esters, which are potential precursors for amino acids and N-heterocyclic compounds. acs.org Saturated nitrogen heterocycles, many of which are synthesized using methods involving EDA, are prevalent in pharmaceutical drugs. nih.gov The cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA catalyzed by dirhodium(II) has been explored as a route to 3-azabicyclo[3.1.0]hexane-6-carboxylates, a scaffold found in several drug candidates. nih.govacs.org EDA has also been used as a starting material in the synthesis of pharmaceutical intermediates, such as a ketone precursor for a hydantoin (B18101) derivative. mdpi.com
Development of Novel Heterocyclic Compounds and Carbocycles
This compound is a versatile synthon for the construction of a wide array of novel heterocyclic and carbocyclic systems through various reaction pathways, including cycloaddition and insertion reactions. researchgate.netthieme-connect.commdpi.com Metal-catalyzed decomposition of EDA generates reactive carbenoids that can undergo [3+2] cycloaddition reactions with various substrates, leading to the formation of five-membered heterocycles such as pyrazoles and triazoles. researchgate.netthieme-connect.comchim.itthieme-connect.comresearchgate.net For example, the reaction of EDA with nitroalkenes can lead to the formation of pyrazole (B372694) derivatives. chim.it Copper-catalyzed multicomponent reactions involving EDA have also been reported for the synthesis of isoxazoles. rsc.org
Vi. Emerging Trends and Future Directions in Ethyl Diazoacetate Research
Green Chemistry Approaches and Sustainable Synthesis
The synthesis and application of ethyl diazoacetate are increasingly being explored through the lens of green chemistry to minimize environmental impact and improve process efficiency. This involves developing safer synthesis methods and utilizing more benign reaction conditions.
One approach focuses on the continuous flow synthesis of EDA, which offers inherent safety advantages over batch processes due to the small reactor dimensions, efficient heat transfer, and precise control over reaction parameters. This method allows for the in-line generation and utilization of EDA, mitigating risks associated with its handling and storage. A continuous flow process for synthesizing EDA from glycine (B1666218) ethyl ester and sodium nitrite (B80452) in a biphasic system of dichloromethane (B109758) and aqueous sodium acetate (B1210297) buffer has been developed, achieving a production yield of 20 g of EDA per day using a 100 μL microreactor. nih.gov, beilstein-journals.org
Solvent-Free Systems and Aqueous Media Reactions
Efforts are being made to conduct EDA reactions in more environmentally friendly media, such as solvent-free systems and aqueous environments. Performing reactions without traditional organic solvents reduces waste and simplifies purification processes.
Solvent-free conditions have been explored for the condensation of EDA with aldehydes catalyzed by tert-BuOK, followed by palladium-catalyzed 1,2-hydrogen migration to synthesize β-ketoesters. This two-step transformation represents an efficient and green method for accessing these valuable compounds. rsc.org
Aqueous media reactions are also gaining traction, particularly for metal-catalyzed carbene transfer reactions. While performing metal carbene chemistry in water can be challenging, recent reports demonstrate the feasibility of such transformations using small molecule metal catalysts or artificial metalloenzymes. researchgate.net For instance, the cyclopropanation of styrene (B11656) with EDA has been successfully catalyzed by immobilized hemin (B1673052) in hydrophobic SBA15 in aqueous media, demonstrating high trans diastereoselectivity and reusability of the catalyst. chemrxiv.org
Development of Recyclable Catalytic Systems
Supported metal catalysts, such as copper supported on silica (B1680970) or silica-alumina, have been investigated for carbene insertion reactions of EDA into C-H bonds. csic.es These purely inorganic catalysts have shown promising results, with yields comparable to or better than those obtained with homogeneous catalysts in solution. csic.es The addition of external ligands, such as bis(oxazolines), can further improve yields. csic.es
Another example is a polystyrene-linked tris(triazolyl)methanecopper(I) cationic catalyst, which operates under heterogeneous conditions for carbene transfer reactions of EDA with various substrates, including C-H and X-H functionalization. rsc.org, researchgate.net This catalyst can be repeatedly recycled and reused. rsc.org Mechanochemical reactions using recyclable heterogeneous metal foil catalysts, such as silver foil, have also been developed for cyclopropenation of alkynes with diazoacetates under solvent-free conditions, allowing for catalyst recovery and reuse over multiple cycles. rsc.org
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes involving EDA offer efficient pathways to construct complex molecules in a single operation, minimizing steps, reagents, and waste. MCRs allow for the formation of highly functionalized compounds from three or more reactants in a one-pot manner. researchgate.net
Visible-light-induced multicomponent reactions of EDA, diarylamines, and styrene-type alkenes have been reported for the synthesis of γ-amino esters. This transformation proceeds under mild conditions through the generation of carbon-centered radicals from diazo compounds. nih.gov, acs.org
Photochemical multicomponent transformations of acceptor-only diazoalkanes, including EDA, have been developed by merging their cycloaddition and carbene reactivities. ccspublishing.org.cn For example, a visible-light-promoted reaction involving EDA, alkynes, and solvents like tetrahydrofuran (B95107) or nitriles can yield polysubstituted pyrazoles. snnu.edu.cn, ccspublishing.org.cn This process initiates with a [3+2] cycloaddition, followed by photolysis of the diazo compound to generate a carbene intermediate, which is then trapped by the solvent. ccspublishing.org.cn
Squaramide-catalyzed three-component asymmetric [2+2+1] cycloaddition reactions involving EDA, nitrosobenzene, and 3-hydroxy-1H-pyrrole-2,5-diones have been successfully developed for the synthesis of chiral polysubstituted isoxazolidinopyrrolidinediones with multiple stereocenters. mdpi.com
Photochemical and Electrochemical Activations of this compound
Beyond traditional thermal or transition-metal-catalyzed decomposition, photochemical and electrochemical methods are emerging as powerful tools for activating EDA, offering alternative and sometimes milder reaction conditions.
Photochemical activation of diazo compounds, including EDA, can generate carbenes under visible light irradiation. snnu.edu.cn, researchgate.net While acceptor-only diazo compounds like EDA typically have weak absorption in the visible light region, strategies involving photosensitization with appropriate dyes can enable their activation under red light irradiation. rsc.org Porphyrins, for instance, have been shown to catalyze the photoalkylation of aldehydes with EDA under red light. rsc.org Direct photolysis of diazoalkanes can also enable carbene generation without a catalyst, although this often requires UV light unless the chromophore is modified. rsc.org
Photocatalytic approaches using energy transfer can access triplet carbene intermediates from diazoacetates, leading to reactions like gem-difluoroolefination with α-trifluoromethyl styrenes. nih.gov
Electrochemical methods for activating EDA are less explored compared to photochemical methods, but they hold potential for generating reactive intermediates under controlled potential, offering selectivity and avoiding the need for chemical oxidants or reductants.
Computational Design of Catalysts and Reaction Pathways
Computational chemistry plays a significant role in understanding the reaction mechanisms of EDA transformations and in designing more efficient and selective catalysts. Density Functional Theory (DFT) calculations and other computational methods provide insights into reaction pathways, transition states, and the interactions between catalysts and substrates.
Computational studies have been used in the design of iridium(III)-bis(imidazolinyl)phenyl catalysts for enantioselective C-H functionalization with EDA. rsc.org, , researchgate.net The interplay of experimental and computational insights has been crucial in developing these highly selective catalysts. rsc.org, Computational models can predict the major enantiomer formed and guide catalyst optimization. rsc.org,
Comprehensive quantum chemical studies have been performed to investigate the reaction mechanisms of carbene N-H insertion catalyzed by engineered heme proteins using EDA as the carbene precursor. rsc.org These studies help elucidate the ground states of heme carbenes and identify favorable reaction pathways, such as those involving the formation of metal-bound ylides. rsc.org
Computational studies have also been applied to understand the kinetics of EDA decomposition and its reactions. acs.org For example, modeling the reaction process for the synthesis of ethyl chrysanthemate from EDA in a micro-flow platform has involved studying the kinetic characteristics and simplifying complex reaction networks based on experimental data and computational analysis. mdpi.com DFT calculations have also been used to study 1,3-dipolar cycloaddition reactions between EDA and substituted alkynes, providing insights into reactivity and regioselectivity. researchgate.net Furthermore, computational studies can help understand the role of intermediates, such as C-boron enolates, in reactions involving EDA. acs.org
Applications in Materials Science and Polymer Chemistry
The reactivity of EDA, particularly its ability to generate carbenes, is finding applications in materials science and polymer chemistry for the modification and synthesis of novel materials.
Diazo compounds, including diazoacetates, are being explored in polymer synthesis. They can be used to regulate the terminal structures of polymers synthesized through metal-catalyzed polymerization of olefins, allowing for end-capping with metal carbenes. sioc-journal.cn Post-polymerization modifications based on diazo compounds can introduce polar functional groups into polyolefins. sioc-journal.cn
Transition-metal-catalyzed chain-growth polymerization of diazoacetates can construct polymer backbones from one-carbon units. sioc-journal.cn The development of catalytic diazoacetate polymerization aims to achieve high molecular weight polymers, stereocontrol, and living/controlled polymerization. sioc-journal.cn Stepwise polymerization of diazo compounds, originating from their efficient organic conversions like insertion into O-H and N-H bonds, can lead to the synthesis of polyethers, polyesters, and polyamines that are difficult to obtain by other methods. sioc-journal.cn Cross-coupling polymerization via metal carbene insertion-migration mechanisms can yield polymers with novel structures. sioc-journal.cn
In the context of polymer synthesis, the polymerization of alkyl diazoacetates initiated by palladium/borate systems has been investigated, yielding poly(alkoxycarbonylmethylene)s with relatively high molecular weights. acs.org Naphthoquinones have been found to play a dual role as both an oxidant and an anionic ligand in generating active palladium(II) species for this polymerization. acs.org
The ability of EDA to react with different functional groups through carbene insertion or cycloaddition can be leveraged to modify polymer properties or create new polymeric architectures.
Here is a data table summarizing some of the research findings mentioned:
| Research Area | Reaction/Process | Key Outcome/Finding | Citation |
| Green Chemistry/Sustainable Synthesis | Continuous flow synthesis of EDA | Production yield of 20 g/day using a microreactor. nih.gov, beilstein-journals.org | nih.gov, beilstein-journals.org |
| Cyclopropanation of styrene with EDA in aqueous media | High trans diastereoselectivity using immobilized hemin. chemrxiv.org | chemrxiv.org | |
| Recyclable Catalytic Systems | Carbene insertion with EDA using Cu/silica-alumina catalysts | Comparable or better yields than homogeneous catalysts; catalyst recovery. csic.es | csic.es |
| Carbene transfer with EDA using polystyrene-linked Cu catalyst | Catalyst recycling and reuse demonstrated. rsc.org, researchgate.net | rsc.org, researchgate.net | |
| Multi-Component Reactions | Visible-light-induced reaction of EDA, diarylamines, and alkenes | Synthesis of γ-amino esters. nih.gov, acs.org | nih.gov, acs.org |
| Photochemical reaction of EDA, alkynes, and solvents | Synthesis of polysubstituted pyrazoles. snnu.edu.cn, ccspublishing.org.cn | snnu.edu.cn, ccspublishing.org.cn | |
| Photochemical Activation | Photoalkylation of aldehydes with EDA under red light | Catalyzed by porphyrins. rsc.org | rsc.org |
| Photocatalytic gem-difluoroolefination with EDA and α-trifluoromethyl styrenes | Access to triplet carbene intermediates via energy transfer. nih.gov | nih.gov | |
| Computational Design | Enantioselective C-H functionalization with EDA using Ir catalysts | Computational studies guided catalyst design and predicted enantioselectivity. rsc.org, , researchgate.net | rsc.org, , researchgate.net |
| Carbene N-H insertion catalyzed by engineered heme proteins | Quantum chemical studies elucidated reaction pathways and intermediates. rsc.org | rsc.org | |
| Applications in Polymer Chemistry | Chain-growth polymerization of diazoacetates | Method for constructing polymer backbones. sioc-journal.cn | sioc-journal.cn |
| Polymerization of alkyl diazoacetates initiated by Pd/borate systems | Yielded poly(alkoxycarbonylmethylene)s with relatively high molecular weights. acs.org | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
